1-Ethoxydodecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7289-37-4 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
1-ethoxydodecane |
InChI |
InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h3-14H2,1-2H3 |
InChI Key |
HAOXTAJLDMZCQJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCC |
Canonical SMILES |
CCCCCCCCCCCCOCC |
boiling_point |
Very high (USCG, 1999) |
density |
1.02 at 68 °F (USCG, 1999) |
flash_point |
470 °F (USCG, 1999) |
melting_point |
61 °F (USCG, 1999) |
Other CAS No. |
7289-37-4 68213-24-1 68603-20-3 |
physical_description |
Ethoxylated dodecanol is a colorless to yellow oily liquid with a pleasant odor. Mixes slowly with water. Freezing point is 61°F. (USCG, 1999) |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Ethoxydodecane
Modern Catalytic Approaches in 1-Ethoxydodecane SynthesisModern catalytic approaches often build upon or refine the established methods, focusing on increased efficiency, selectivity, and sustainability. This includes the development of novel heterogeneous catalysts for acid-catalyzed etherification and hydroalkoxylation. For example, solid acid catalysts like tungstated zirconia have been explored for the direct etherification of long-chain alcohols, promoting bimolecular ether formation over unimolecular dehydration by optimizing the interaction between Brønsted and Lewis acid sitesescholarship.org. Zeolites have also emerged as effective heterogeneous catalysts for the hydroalkoxylation of alkenes with alcohols, offering advantages in terms of recyclability and environmental friendlinessresearchgate.netresearchgate.net. Research into transition metal catalysis continues to advance hydroalkoxylation, with nickel-based catalysts showing promise in enantioselective additions to dienes, though the direct synthesis of this compound via this route typically focuses on regioselectivitynih.gov.
Heterogeneous Catalysis in Long-Chain Ether Synthesis
Heterogeneous catalysis, employing solid catalysts, offers significant advantages in industrial processes, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues compared to many homogeneous catalysts.
Zeolites, crystalline aluminosilicates with well-defined pore structures and tunable acidity, are highly effective heterogeneous catalysts for various organic transformations, including ether synthesis.
Direct Etherification with Alkenes: Zeolites such as H-Beta and H-BEA have demonstrated efficacy in the direct etherification of alcohols with alkenes, such as 1-octene, yielding mono-ethers with high selectivities, often ranging from 85% to 97%. researchgate.net The specific pore size, channel system, and acidity of the zeolite framework are critical factors influencing the selectivity towards desired ether products and minimizing side reactions. nih.govmdpi.comsciopen.com
Tailored Acidity and Structure: The catalytic performance of zeolites can be fine-tuned by modifying their structure and acidity. For example, adjustments in the silica-to-alumina ratio or the incorporation of specific active sites can enhance selectivity and activity in ether formation reactions. rsc.orgfrontiersin.orgmdpi.comcsic.es
Table 1: Heterogeneous Catalysis in Long-Chain Ether Synthesis
| Catalyst Type | Reactants | Reaction Type | Conditions | Conversion (%) | Selectivity (%) | Citation |
| H-Beta Zeolite | Glycol, 1-Octene | Direct Etherification | Solventless | 15-89 | 85-97 | researchgate.net |
| Ion Exchange Resin | 1-Pentanol | Alcohol Dehydration to Ether | 130-155 °C | N/A | ~90 (Yield) | rsc.org |
| H-MOR-40 / Silicalite-1 | Methanol, Formaldehyde | Oxymethylene Ether Synthesis (Gas-phase) | 130 °C, 10 bar | ~47-49 | 95 | rsc.org |
Strongly acidic ion-exchange resins, notably those from the Amberlyst series (e.g., Amberlyst 15, 16, 70), are widely utilized as robust heterogeneous catalysts.
Esterification and Etherification: Amberlyst resins have proven effective in esterification reactions involving long-chain fatty acids and alcohols, achieving high conversions and yields, indicating their suitability for substrates with extended alkyl chains. csic.esmdpi.com They can also catalyze the dehydration of alcohols to form ethers, often exhibiting good selectivity. rsc.org
Catalytic Performance: Amberlyst-15, for instance, has shown high catalytic activity in esterification reactions, with its performance being less sensitive to the chain length of the fatty acid compared to other catalytic systems. mdpi.com
Role of Phase-Transfer Catalysis in Ether Synthesis
Phase-transfer catalysis (PTC) is a versatile technique that facilitates reactions between reactants residing in different, immiscible phases (typically aqueous and organic).
Mechanism of Action: PTC systems employ catalysts, commonly quaternary ammonium (B1175870) or phosphonium (B103445) salts, which possess both hydrophilic and lipophilic properties. These catalysts shuttle reactive species, such as alkoxide anions, from the aqueous phase into the organic phase, where they can readily react with electrophilic substrates like alkyl halides. crdeepjournal.orgbiomedres.uswiley-vch.deresearchgate.net
Advantages in Ether Synthesis: This methodology is particularly beneficial for the O-alkylation of alcohols and phenols, enabling the synthesis of ethers under milder reaction conditions, often resulting in improved yields and reduced formation of unwanted by-products. orgchemres.orgcrdeepjournal.orgbiomedres.us PTC can overcome solubility limitations, making it effective for reactions involving long-chain alcohols. chalmers.sedss.go.th
Table 2: Phase-Transfer Catalysis in Ether Synthesis
| PTC Catalyst | Reactants | Reaction Type | Conditions | Yield (%) | Citation |
| TBAB | Fatty Alcohol, Epichlorohydrin | Glycidyl (B131873) Ether Synthesis | Solvent-free | 91.7-92.0 | chalmers.sedss.go.th |
| Quaternary Salts | Alcohol, Alkyl Halide | O-Alkylation / Ether Synthesis | Various, often biphasic | High | crdeepjournal.orgbiomedres.us |
Green Chemistry Principles in this compound Production
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Solvent-Free Synthetic Protocols
Solvent-free synthesis methods align directly with green chemistry by minimizing or eliminating the need for volatile organic compounds (VOCs), thereby reducing waste, improving safety, and lowering environmental impact.
Benefits of Solvent-Free Approaches: These methods often lead to higher reactant concentrations, potentially increasing reaction rates and simplifying product isolation. orgchemres.orgresearchgate.net
Integrated Techniques: Solvent-free conditions can be effectively combined with other green chemistry tools, such as phase-transfer catalysis and microwave irradiation. For example, PTC can facilitate reactions between solid and liquid reactants without the need for an additional solvent phase. orgchemres.orgchalmers.sedss.go.th Microwave irradiation can further enhance the efficiency of solvent-free reactions by providing rapid and selective heating. orgchemres.orgresearchgate.net
Table 3: Solvent-Free Protocols for Ether Synthesis
| Method | Catalyst (if any) | Reactants | Reaction Type | Conditions | Yield/Selectivity (%) | Citation |
| PTC + Solid Base | TBAB, KOH | Fatty Alcohol, Epichlorohydrin | Glycidyl Ether Synthesis | Solvent-free | 91.7-92.0 | chalmers.sedss.go.th |
| Microwave + Solvent-free + Base | KOH/K₂CO₃ | Alcohol, Tosyl Chloride | Williamson Ether Synthesis | Solvent-free, Microwave irradiation | High | orgchemres.org |
| Gas-phase Zeolite Catalysis | H-MOR-40 / Silicalite-1 | Methanol, Formaldehyde | Oxymethylene Ether Synthesis | Solvent-free (gas-phase), 130 °C, 10 bar | ~95 (Selectivity) | rsc.org |
Compound List:
this compound
Alcohols
Glycerol
1-Octene
Epichlorohydrin
Octanol
Octadecanol
1-Decanol
1-Tetradecanol
Methanol
Formaldehyde
Alkyl halides
Alkyl aryl ethers
Diisopropyl ether
Diethyl ether
Glycidyl ethers
Monoterpenes
Alkenes
Fatty acids
Alkyl esters
Long-chain hydrocarbons
Long-chain alcohols
Long-chain ethers
Oxygenates
Microwave-Assisted Etherification for Enhanced Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, particularly in terms of reaction speed, energy efficiency, and yield improvement. The fundamental principle behind microwave heating is the direct interaction of microwave energy with polar molecules and ions within the reaction mixture, leading to rapid and volumetric heating. This can result in localized superheating and a more efficient energy transfer compared to the slow, conductive heat transfer of conventional methods psu.eduijnrd.org.
For etherification reactions, which often require elevated temperatures and can be slow, microwave assistance can dramatically reduce reaction times and enhance product yields. While specific detailed research findings for the microwave-assisted synthesis of this compound from 1-dodecanol (B7769020) and ethanol are not extensively detailed in the provided literature, the general trend observed across various etherification processes suggests significant benefits. For instance, microwave irradiation has been shown to accelerate reactions, reduce the formation of byproducts, and enable solvent-free conditions in some cases, contributing to greener synthetic routes ijnrd.orgoulu.fi. Studies on similar ether synthesis reactions have reported dramatically shortened reaction times, often from hours to minutes, with concurrent increases in product yields psu.eduoulu.fi. This enhanced efficiency is attributed to the rapid heating and potential for non-equilibrium thermal effects induced by microwave energy psu.edu.
Table 1: General Benefits of Microwave-Assisted Etherification
| Parameter | Conventional Heating (Typical) | Microwave-Assisted Heating (Typical) | Improvement Factor |
| Reaction Time | Hours | Minutes | 10x - 100x |
| Yield | Moderate to Good | Good to Excellent | Up to 20% increase |
| Energy Consumption | Higher | Lower | Significant |
| Byproduct Formation | Moderate | Reduced | Significant |
| Solvent Usage | Often required | Can be reduced or eliminated | Significant |
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry, also known as continuous flow synthesis, offers a robust platform for the efficient and scalable production of chemical compounds. This methodology involves conducting reactions in continuous streams within microreactors or mesoreactors, providing precise control over reaction parameters such as temperature, pressure, and residence time. Key advantages include enhanced heat and mass transfer, improved safety for hazardous reactions, streamlined automation, and the ability to achieve higher throughput and yields compared to batch processes noelresearchgroup.comwuxiapptec.comnih.gov.
Research into the continuous synthesis of long-chain ethers, relevant to this compound, has demonstrated the efficacy of flow reactors. For example, a study on the dehydration of linear alcohols, including 1-dodecanol, over an η-alumina catalyst in a fixed-bed flow reactor reported the formation of linear ethers. This work highlights the application of flow chemistry for producing such compounds under controlled conditions acs.org. The study investigated the conversion of 1-dodecanol in a flow reactor at temperatures ranging from 250–350 °C, pressures from 0–4 MPa, and Weight Hourly Space Velocities (WHSV) of 1–4 h⁻¹. Under optimized conditions within this range, significant yields of ethers were achieved acs.org.
Table 2: Ether Synthesis from 1-Dodecanol in a Flow Reactor
| Parameter | Value |
| Reactant | 1-Dodecanol |
| Catalyst | η-Alumina |
| Reactor Type | Fixed-bed flow reactor |
| Temperature Range | 250–350 °C |
| Pressure Range | 0–4 MPa |
| WHSV Range | 1–4 h⁻¹ |
| Optimal Conditions (for Ether Yield) | 300 °C, 1 MPa, 1 h⁻¹ |
| Maximum Ether Yield | 54% |
Source: Adapted from acs.org
Furthermore, the application of superheated flow chemistry, operating at temperatures above the solvent's boiling point, can further accelerate reaction rates and improve productivity, potentially reducing the need for catalysts in some instances nih.gov. This advanced approach underscores the versatility and efficiency gains achievable with continuous flow methodologies for synthesizing compounds like this compound.
Mechanistic Investigations of Chemical Transformations Involving 1 Ethoxydodecane
Fundamental Reaction Pathways of Aliphatic Ethers
The reactions of 1-ethoxydodecane are largely dictated by the properties of the ether linkage. Ethers are generally considered to be relatively unreactive compounds, which makes them useful as solvents. masterorganicchemistry.comlibretexts.org However, under specific conditions, they can undergo several types of chemical transformations.
The carbon-oxygen bond in ethers is strong and not easily broken. wikipedia.org Cleavage of this bond typically requires harsh reaction conditions, such as the presence of strong acids or powerful reducing agents.
The most common reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgorgoreview.com Hydrochloric acid (HCl) is generally not effective for this purpose. libretexts.org The reaction proceeds through a nucleophilic substitution mechanism, which can be either S(_N)1 or S(_N)2, depending on the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comlibretexts.org
For this compound, which has a primary ethyl group and a primary dodecyl group, the acid-catalyzed cleavage is expected to proceed via an S(_N)2 mechanism. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The first step of the reaction involves the protonation of the ether oxygen by the strong acid to form a dialkyloxonium ion. This protonation converts the ethoxy and dodecyloxy groups into good leaving groups (ethanol and 1-dodecanol (B7769020), respectively). masterorganicchemistry.com
Following protonation, the halide anion (I⁻ or Br⁻), which is a good nucleophile, attacks one of the adjacent carbon atoms. In the case of this compound, the nucleophile will attack the less sterically hindered carbon of the two alkyl groups. libretexts.org Since both the ethyl and dodecyl groups are primary, the attack would likely occur at the ethyl carbon to a slightly greater extent due to its smaller size, leading to the formation of iodoethane (B44018) and 1-dodecanol. However, attack at the dodecyl carbon to form iodododecane and ethanol (B145695) is also possible. If an excess of the acid is used, the alcohol formed in the initial cleavage will be further converted to the corresponding alkyl halide. masterorganicchemistry.comlibretexts.org
The reaction mechanism is influenced by the stability of the potential carbocation intermediate. wikipedia.org Since primary carbocations are highly unstable, the S(_N)1 pathway is not favored for this compound.
Reductive cleavage of aliphatic ethers is less common than acid-mediated scission and typically requires strong reducing agents, such as alkali metals (e.g., sodium or lithium) in liquid ammonia (B1221849) or with an electron carrier like naphthalene. This method is generally more applicable to aryl alkyl ethers. For aliphatic ethers like this compound, these conditions can lead to the cleavage of the C-O bond to produce an alkane and an alcohol. The mechanism involves the transfer of an electron from the alkali metal to the ether, forming a radical anion which then fragments.
Another approach for reductive cleavage involves catalytic hydrogenation. nih.gov However, this is more effective for benzylic ethers, where the C-O bond is weakened. For a simple aliphatic ether like this compound, direct hydrogenation of the C-O bond is challenging and would require high pressures and temperatures, likely leading to a mixture of products.
In the presence of oxygen, this compound can undergo autoxidation, a free-radical chain reaction that leads to the formation of hydroperoxides and peroxides. rsc.org This process is often initiated by light, heat, or the presence of radical initiators. The mechanism involves the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, as these C-H bonds are weakened by the electron-withdrawing effect of the oxygen atom.
The primary steps in the autoxidation of this compound are:
Initiation: Formation of a radical at a carbon atom alpha to the ether oxygen.
Propagation: The carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of this compound to form a hydroperoxide and a new carbon-centered radical, thus propagating the chain reaction.
Termination: The reaction is terminated by the combination of two radicals.
The formation of peroxides is a significant consideration as they can be explosive when concentrated. rsc.org
Substitution of the ethoxy group in this compound is not a straightforward reaction. Direct displacement of the ethoxy group would require it to act as a leaving group, which is unfavorable as the ethoxide ion is a strong base. However, substitution can be achieved under conditions similar to ether cleavage, where the ether is first activated by protonation.
The Williamson ether synthesis provides a conceptual basis for understanding the reverse reaction, which is a substitution reaction. masterorganicchemistry.com In the Williamson synthesis, an alkoxide reacts with an alkyl halide to form an ether. masterorganicchemistry.com For a substitution reaction on this compound, one could envision a reaction with a strong nucleophile under conditions that promote the departure of the dodecyloxy group, for example, after its conversion to a better leaving group.
Aromatic ethers undergo electrophilic substitution on the aromatic ring, with the alkoxy group acting as an activating, ortho-para directing group. byjus.com However, for an aliphatic ether like this compound, such reactions are not applicable as there is no aromatic ring.
Cleavage Reactions of the Ether Linkage
Stereochemical Aspects of Reactions with this compound and Related Compounds
The stereochemistry of a reaction describes the three-dimensional arrangement of atoms in the products relative to the reactants. For reactions involving a chiral center, the stereochemical outcome is a critical aspect of the mechanism. While this compound itself is not chiral, we can infer the stereochemical course of its reactions by considering analogous chiral ethers.
If a reaction were to occur at a chiral carbon center of a long-chain ether via an S(_N)2 mechanism, it would proceed with an inversion of configuration at that center. masterorganicchemistry.com This is a hallmark of the S(_N)2 reaction, where the nucleophile attacks from the backside relative to the leaving group, causing the stereochemistry to "flip" like an umbrella in the wind.
For example, if we consider the cleavage of a chiral ether such as (R)-2-ethoxyoctane with HBr, the attack of the bromide ion at the chiral center (C2) would lead to the formation of (S)-2-bromooctane.
Stereochemical Pathway: This inversion of configuration provides strong evidence for the concerted, backside attack mechanism of the S(_N)2 reaction.
Table 3: Predicted Stereochemical Outcome for the Reaction of a Chiral Analog of this compound
| Reactant | Reagent | Reaction Center | Mechanism | Product | Stereochemical Outcome |
| (R)-2-Ethoxydodecane | HBr | C2 of dodecyl chain | S(_N)2 | (S)-2-Bromododecane and Ethanol | Inversion of Configuration |
| Ethyl (S)-1-methylundecyl ether | HBr | Ethyl group | S(_N)2 | Bromoethane and (S)-Dodecan-2-ol | Retention of Configuration (at chiral center) * |
*In this hypothetical case, the reaction occurs at the achiral ethyl group, so the stereochemistry of the chiral dodecyl portion remains unchanged.
Note: This table is illustrative and based on the established stereospecificity of S(_N)2 reactions.
Applications and Research Significance
Industrial and Material Science Applications
The hydrophobic nature imparted by the dodecyl chain makes this compound and similar compounds valuable in applications requiring water repellency and surface modification.
Cosmetics and Personal Care: It is used in moisturizers and sunscreens due to its emollient and nonpolar properties sacredheart.edusacredheart.edu.
Coatings and Surface Treatments: Compounds with similar structures are used in coatings to enhance water repellency and durability connectchemicals.com.
Surfactants and Emulsifiers: While this compound itself might not be a primary surfactant, it can be a component or related compound in surfactant formulations used in industrial cleaning, textiles, and agrochemicals, benefiting from its hydrophobic chain connectchemicals.comatamanchemicals.comatamankimya.com.
Role in Chemical Research
In research settings, this compound serves as a model compound for studying the behavior of long-chain ethers. Its synthesis via optimized Williamson Ether Synthesis methods, particularly microwave-assisted techniques, highlights advancements in reaction efficiency and yield sacredheart.edusacredheart.edu. The compound's physical properties, such as its boiling point, density, and solubility, are well-characterized, making it useful in analytical chemistry and as a reference standard in certain chromatographic applications.
Compound List
this compound
Ethyl bromide
Diethyl sulfate (B86663)
Sodium hydroxide (B78521) (NaOH)
Potassium hydroxide (KOH)
Tetrabutylammonium bromide (TBAB)
1-Iodododecane
Sodium hydride (NaH)
Dimethyl sulfoxide (B87167) (DMSO)
Diethyl ether
Sodium ethoxide
Role of 1 Ethoxydodecane in Complex Organic Synthesis and Chemical Processes
1-Ethoxydodecane as a Synthetic Intermediate for Higher Alkyl Ethers
The structure of this compound makes it a plausible precursor for the synthesis of higher, more complex alkyl ethers through reactions such as transetherification and Williamson-type ether synthesis. These methods are fundamental in organic chemistry for the formation of ether linkages. nih.govlibretexts.org
Transetherification: This process involves the exchange of an alkoxy group between an ether and an alcohol, typically catalyzed by an acid or a metal catalyst. nih.govresearchgate.net In a hypothetical reaction, this compound could react with a long-chain alcohol (R-OH, where R is a larger alkyl group) in the presence of a suitable catalyst to yield a higher alkyl dodecyl ether and ethanol (B145695). The equilibrium of this reaction would need to be shifted towards the product side, possibly by removing the lower-boiling ethanol.
Table 1: Hypothetical Transetherification of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product 1 (Higher Ether) | Product 2 |
| This compound | Long-chain alcohol (e.g., 1-Hexadecanol) | Acid or Metal Catalyst | 1-(Hexadecyloxy)dodecane | Ethanol |
Williamson-type Ether Synthesis: While the classic Williamson ether synthesis involves an alkoxide and an alkyl halide, a modified approach could utilize this compound. masterorganicchemistry.com Cleavage of the ether bond in this compound, for instance with a strong acid, could potentially generate a dodecyloxonium ion intermediate or, under specific conditions, lead to the formation of dodecanol (B89629) or a dodecyl halide. These species could then participate in subsequent Williamson synthesis steps to form higher ethers. However, direct C-O bond cleavage in ethers is generally challenging and requires harsh conditions.
Utilization of this compound as a Building Block in Multi-Step Synthesis
In the context of multi-step synthesis, a building block is a molecule that becomes incorporated into the final structure. vapourtec.com this compound, with its C14 backbone, can be envisioned as a foundational unit in the synthesis of more complex molecules, particularly those requiring long aliphatic chains with an ether functionality.
A plausible synthetic strategy would involve the functionalization of the dodecyl chain of this compound. For instance, selective oxidation or halogenation at a specific position on the alkyl chain could introduce a reactive handle. This newly introduced functional group would then allow for the coupling of this compound with other molecules, effectively integrating the ethoxydodecyl moiety into a larger, more complex structure. Such multi-step sequences are common in the synthesis of natural products and other complex organic molecules. nih.govnih.gov
Table 2: Hypothetical Multi-Step Synthesis Incorporating this compound
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
| 1 | This compound | Selective Halogenating Agent (e.g., NBS) | ω-Halo-1-ethoxydodecane | Introduction of a reactive site |
| 2 | ω-Halo-1-ethoxydodecane | Nucleophile (e.g., a complex organic molecule with a nucleophilic group) | Complex molecule with an ethoxydodecyl tail | C-C or C-X bond formation to build complexity |
Influence of this compound as a Co-solvent or Reagent in Specific Reaction Systems
The physical properties of this compound suggest its potential utility as a specialized solvent or co-solvent in certain reaction systems. With its long alkyl chain, it is a non-polar, aprotic solvent. masterorganicchemistry.comlibretexts.org Such solvents are crucial in reactions involving strong bases or organometallic reagents that would be quenched by protic solvents (e.g., water or alcohols).
In reactions like the Grignard reaction, ethers play a critical role in solvating and stabilizing the Grignard reagent. nasa.gov While diethyl ether and tetrahydrofuran (B95107) are commonly used, the long dodecyl chain of this compound could offer unique solubility characteristics for non-polar substrates and reagents. Its high boiling point would also allow for reactions to be conducted at elevated temperatures. As a co-solvent, it could be used to modify the polarity of the reaction medium, potentially influencing reaction rates and selectivities.
While less common, an ether can also act as a reagent under specific conditions. For example, in certain acid-catalyzed reactions, the ether oxygen can be protonated, leading to cleavage of a C-O bond and participation of the resulting fragments in the reaction. However, due to the stability of the ether linkage, this typically requires harsh reaction conditions.
Application of this compound in the Synthesis of Specialty Polyethers and Oligomers
The synthesis of polyethers is often achieved through the ring-opening polymerization of cyclic ethers (epoxides). mdpi.com While this compound itself is not a cyclic monomer, it could theoretically serve as an initiator in the anionic ring-opening polymerization of epoxides. Deprotonation of a precursor alcohol would form an alkoxide that could initiate polymerization. For example, if 1-dodecanol (B7769020) were used to generate a dodecyloxide initiator, the resulting polymer chains would possess a dodecyl ether end-group.
Another potential route to specialty polymers involves the synthesis of vinyl ether monomers derived from long-chain alcohols. These monomers can then be polymerized or oligomerized to form poly(vinyl ether)s. nasa.govgoogle.com For instance, 1-dodecanol can be converted to dodecyl vinyl ether, which can then be polymerized to yield poly(dodecyl vinyl ether). researchgate.net While this does not directly use this compound as a starting material, it highlights a pathway to polymers with similar long-chain ether functionalities.
Oligomers, which are molecules of intermediate molecular weight, can be synthesized through controlled polymerization reactions. rsc.org The oligomerization of vinyl ethers, for example, can lead to the formation of reactive oligomers with vinyl ether end groups. google.com These oligomers can then be further functionalized or polymerized into more complex structures.
Sophisticated Analytical Strategies for Monitoring 1 Ethoxydodecane Reactions
Spectroscopic Techniques for In-Situ Reaction Monitoring
In-situ, or real-time, monitoring offers the significant advantage of analyzing a reaction as it occurs within the reaction vessel, eliminating the need for sample extraction which can sometimes alter the reaction's course. asahilab.co.jp
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress and Product Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of reactions in real-time. iastate.edubeilstein-journals.org By acquiring a series of spectra over the duration of the reaction, it is possible to observe the decrease in signal intensity of reactant peaks and the corresponding increase in product peaks. iastate.edu This allows for the quantitative determination of reactant consumption and product formation, providing valuable kinetic data. asahilab.co.jpnih.gov
For a hypothetical synthesis of 1-Ethoxydodecane via Williamson ether synthesis (from sodium dodecanoxide and bromoethane), ¹H NMR spectroscopy would be employed. The reaction progress can be tracked by monitoring specific, non-overlapping signals. For instance, the disappearance of the signal corresponding to the α-methylene protons of dodecanol (B89629) (a precursor to the dodecanoxide) at ~3.6 ppm and the appearance of the quartet from the ethoxy group's methylene (B1212753) protons (-O-CH₂ -CH₃) in this compound at ~3.4 ppm would be indicative of product formation.
The process involves setting up the reaction within an NMR tube and using automated acquisition sequences to collect spectra at regular intervals. iastate.edujhu.edu The integration values of characteristic peaks for reactants and products are then plotted against time to generate reaction profiles.
Table 1: Hypothetical ¹H NMR Data for Monitoring this compound Synthesis This interactive table illustrates the change in relative concentrations of a reactant (Dodecanol) and the product (this compound) over time, as determined by the integration of their characteristic NMR signals.
| Time (minutes) | Reactant Integral (Dodecanol, CH₂OH) | Product Integral (this compound, OCH₂CH₃) | % Conversion |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0% |
| 30 | 0.65 | 0.35 | 35% |
| 60 | 0.30 | 0.70 | 70% |
| 90 | 0.10 | 0.90 | 90% |
| 120 | <0.05 | >0.95 | >95% |
Infrared (IR) Spectroscopy for Functional Group Transformation Assessment
Infrared (IR) spectroscopy is an invaluable tool for identifying functional groups within a molecule. ponder.ingyoutube.com Different chemical bonds vibrate at specific frequencies when they absorb infrared radiation, resulting in a unique spectral "fingerprint". ponder.ing In the context of reaction monitoring, IR spectroscopy excels at tracking the transformation of one functional group into another.
Consider the acid-catalyzed cleavage of this compound to yield dodecanol and ethanol (B145695). An in-situ IR probe inserted into the reaction mixture could monitor this transformation in real-time. The key spectral changes would be:
Disappearance of the C-O-C stretch: The ether linkage in this compound exhibits a characteristic C-O stretching vibration, typically in the 1150-1085 cm⁻¹ region. The intensity of this peak would decrease as the reaction proceeds.
Appearance of the O-H stretch: The formation of the alcohol products (dodecanol and ethanol) would be confirmed by the appearance of a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in alcohols. libretexts.orglibretexts.org
By monitoring the intensity of these key bands over time, a qualitative and semi-quantitative assessment of the reaction's progress can be achieved.
Table 2: Key IR Absorption Frequencies for Monitoring this compound Cleavage This table outlines the characteristic IR frequencies used to track the disappearance of the ether reactant and the appearance of the alcohol product.
| Functional Group | Compound Type | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
|---|---|---|---|---|
| C-H (sp³) | Alkane (present in all) | Stretch | 2960-2850 | Generally present throughout; acts as an internal reference. libretexts.orgpressbooks.pub |
| C-O-C | Ether (this compound) | Stretch | ~1120 | Decreases in intensity as reactant is consumed. |
| O-H | Alcohol (Dodecanol) | Stretch | 3600-3200 (Broad) | Increases in intensity as product is formed. libretexts.org |
Chromatographic Methodologies for Product Isolation and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. teledynelabs.com It is essential for analyzing the composition of a reaction mixture at various time points (offline monitoring) and for isolating the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thepharmajournal.com It is ideally suited for the analysis of volatile and thermally stable compounds like this compound and its potential byproducts. nih.gov
In a typical GC-MS analysis, a sample of the reaction mixture is injected into the instrument. The components are vaporized and separated as they travel through a capillary column based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification by comparison to spectral libraries. This technique is highly sensitive and can be used to identify reactants, products, intermediates, and impurities, even at trace levels. nih.gov
Table 3: Hypothetical GC-MS Data for a Reaction Mixture Containing this compound This interactive table shows potential GC retention times and key mass-to-charge (m/z) ratios for identifying components in a reaction mixture.
| Compound | Hypothetical Retention Time (min) | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
|---|---|---|---|
| Bromoethane (Reactant) | 2.5 | 108/110 | 29, 81/79 |
| Dodecanol (Reactant/Product) | 12.8 | 186 (often weak) | 43, 57, 71, 168 |
| This compound (Product) | 14.2 | 214 | 45, 59, 73 |
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are non-volatile or thermally unstable, making it a complementary technique to GC-MS. nih.gov
For analyzing reactions involving this compound, a reverse-phase HPLC method would likely be employed. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govsielc.com Components of the reaction mixture are separated based on their relative polarity; less polar compounds like this compound will be retained longer on the column than more polar reactants or byproducts, such as dodecanol. A detector, commonly a UV detector or a mass spectrometer (LC-MS), is used to detect the components as they elute from the column. By running standards, the retention times can be used for identification and the peak areas for quantification. researchgate.net
Table 4: Example HPLC Conditions for Analysis of this compound and Related Compounds This table provides a typical set of parameters for developing an HPLC method for reaction monitoring.
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) nih.gov |
| Mobile Phase A | Water (with 5 mM ammonium (B1175870) acetate (B1210297) for MS compatibility) nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Gradient | Start at 40% B, increase to 100% B over 20 minutes nih.gov |
| Flow Rate | 0.2 mL/min nih.gov |
| Column Temperature | 35 °C nih.gov |
| Detection | Mass Spectrometry (MS) or UV (at low wavelength) |
Supercritical Fluid Chromatography (SFC) for Chiral Separations and Method Development
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comlibretexts.org SFC offers several advantages, including faster separations, reduced organic solvent consumption (making it a "green" technology), and lower viscosity, which allows for higher flow rates and longer columns. twistingmemoirs.com
While this compound itself is achiral, SFC is exceptionally well-suited for the separation of chiral compounds. twistingmemoirs.com If a reaction involving this compound were to introduce a chiral center, SFC with a chiral stationary phase would be the premier technique for separating the resulting enantiomers. Furthermore, due to its speed, SFC is an excellent tool for rapid method development and high-throughput screening of reaction conditions. It can quickly provide information on the purity and composition of reaction mixtures, accelerating the optimization process. uliege.be Its compatibility with both GC-like (flame ionization detector) and LC-like (UV, MS) detectors adds to its versatility. libretexts.orgamericanpharmaceuticalreview.com
Table 5: Comparison of Chromatographic Techniques for this compound Analysis This interactive table compares the suitability of GC-MS, HPLC, and SFC for various analytical tasks related to this compound.
| Technique | Primary Application | Advantages | Limitations |
|---|---|---|---|
| GC-MS | Analysis of volatile components, impurity identification. | High resolution, excellent for identification via mass spectra. | Requires compounds to be thermally stable and volatile. |
| HPLC | Analysis of non-volatile or thermally sensitive compounds, quantification. | Wide applicability, robust quantification. | Slower analysis times, higher solvent consumption than SFC/GC. twistingmemoirs.com |
| SFC | Chiral separations, rapid method development, green alternative. | Fast separations, low organic solvent use, high efficiency. twistingmemoirs.com | Less suitable for highly polar compounds without mobile phase modifiers. teledynelabs.com |
Advanced Hyphenated Techniques for Comprehensive Reaction Profiling
The synthesis of this compound, while conceptually straightforward, involves reaction dynamics that can be complex, featuring the potential for side-product formation, unreacted starting materials, and transient intermediates. A comprehensive understanding of this reaction landscape is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. Advanced hyphenated analytical techniques, which couple the separation power of chromatography with the specificity of spectrometric detection, provide an unparalleled ability to generate detailed, real-time profiles of these reactions.
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy are indispensable tools in the modern chemistry laboratory for in-depth reaction analysis. beilstein-journals.orgrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Online Reaction Monitoring
GC-MS is a powerful technique for monitoring the progress of chemical reactions, particularly those involving volatile and semi-volatile compounds like this compound and its precursors. hidenanalytical.com By coupling a gas chromatograph directly to a mass spectrometer, it is possible to separate complex mixtures and identify individual components with a high degree of confidence. francis-press.com For monitoring the synthesis of this compound, online GC-MS systems can be configured to automatically sample the reaction mixture at predetermined intervals. This provides a near real-time snapshot of the concentration of reactants, products, and any volatile byproducts.
Research Findings:
In studies of etherification reactions, such as the Williamson ether synthesis, GC-MS is routinely used to track the consumption of the starting alcohol (e.g., 1-dodecanol) and the formation of the ether product. rsc.orgthermofisher.com The high separation efficiency of modern capillary GC columns allows for the resolution of structurally similar compounds, which is critical for identifying potential isomeric impurities. The mass spectrometer provides definitive identification of these separated components by comparing their mass spectra to reference libraries. Furthermore, the quantitative data obtained from GC-MS analysis is vital for determining reaction kinetics, including reaction rates and activation energies. rsc.org The ability to continuously monitor a reaction allows for the immediate detection of any deviations from the expected reaction pathway, enabling rapid process optimization. hidenanalytical.com
Table 1: Illustrative GC-MS Data for Monitoring this compound Synthesis
| Retention Time (min) | Compound Identified | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) at t = 2h |
| 5.2 | Ethanol | 46 | 31, 29 | 15 |
| 12.8 | 1-Dodecanol (B7769020) | 186 | 43, 57, 71, 85 | 25 |
| 15.5 | This compound | 214 | 45, 59, 73, 87 | 55 |
| 17.1 | Diethyl Ether (byproduct) | 74 | 45, 59 | 3 |
| 19.3 | Didodecyl Ether (byproduct) | 354 | 169, 183 | 2 |
Note: This data is representative and intended for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
For reactions that may involve non-volatile starting materials, intermediates, or byproducts, LC-MS is a more suitable analytical technique. rsc.org LC-MS is particularly valuable for analyzing samples that are not amenable to the high temperatures used in GC. epa.gov In the context of this compound synthesis, this could include ionic intermediates or larger oligomeric side-products. Tandem mass spectrometry (LC-MS/MS) further enhances the analytical power by allowing for the structural elucidation of unknown compounds through controlled fragmentation. researchgate.net
Research Findings:
The application of LC-MS/MS has been demonstrated for the analysis of long-chain alcohol ethoxylates, which are structurally related to this compound. researchgate.netresearchgate.net These studies show that LC-MS can effectively separate homologous series of ethoxylated alcohols, providing detailed information on their distribution. researchgate.net For monitoring the synthesis of this compound, LC-MS could be employed to identify and quantify any non-volatile impurities that may not be detected by GC-MS. This is particularly important for ensuring the comprehensive characterization of the reaction mixture. Derivatization techniques can also be employed to enhance the ionization efficiency of target analytes in the mass spectrometer. researchgate.net
Table 2: Potential Application of LC-MS/MS for Impurity Profiling in this compound Synthesis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Detection Mode |
| This compound | 215.2 [M+H]⁺ | 187.2, 45.1 | Positive ESI |
| 1-Dodecanol | 187.2 [M+H]⁺ | 169.2, 57.1 | Positive ESI |
| Dodecyl sodium sulfate (B86663) (potential ionic impurity) | 287.2 [M-Na+2H]⁺ | 97.0 | Negative ESI |
Note: This data is hypothetical and illustrates the potential application of LC-MS/MS.
In-situ Monitoring with Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR represents a pinnacle of hyphenated techniques, providing unparalleled structural information for components within a complex mixture. chemrxiv.org By coupling a liquid chromatograph to an NMR spectrometer, it is possible to obtain high-resolution NMR spectra of individual compounds as they elute from the chromatography column. This is exceptionally useful for the unambiguous identification of unknown byproducts or transient intermediates without the need for their isolation. fu-berlin.de
Research Findings:
In-situ NMR has been successfully used to monitor the kinetics and mechanisms of various organic reactions, including the formation of metal-organic frameworks and other complex syntheses. chemrxiv.orgfu-berlin.de These studies demonstrate the ability of NMR to provide real-time, quantitative data on the consumption of reactants and the formation of products. beilstein-journals.org For the synthesis of this compound, an in-situ NMR setup could provide detailed mechanistic insights by detecting short-lived intermediates that would be missed by offline analytical techniques. The structural information obtained from NMR is highly complementary to the mass-based information from MS, and the combination of these techniques offers a powerful approach for comprehensive reaction profiling.
Emerging Research Frontiers and Future Perspectives on 1 Ethoxydodecane
Integration of Artificial Intelligence and Machine Learning in Optimizing 1-Ethoxydodecane Synthesis
For the synthesis of this compound, ML algorithms can be employed to optimize key parameters such as catalyst selection, temperature, pressure, and reactant ratios. Techniques like Bayesian optimization are particularly powerful for efficiently exploring the multi-dimensional parameter space of a chemical reaction to find the global optimum for yield or selectivity. For instance, an ML model could be trained on data from various etherification reactions to predict the most effective catalyst and conditions for the reaction between dodecanol (B89629) and an ethylating agent.
Deep learning algorithms can further contribute by elucidating complex reaction mechanisms, helping chemists make more informed decisions during synthesis design. The integration of AI with automated, high-throughput experimentation platforms, sometimes called "self-driving labs," represents a significant leap forward. Such systems can autonomously design, execute, and analyze experiments for this compound synthesis, rapidly iterating to discover highly efficient and novel production methods. This data-driven approach significantly reduces the reliance on time-consuming trial-and-error experimentation, accelerating the development of more sustainable and cost-effective manufacturing processes.
Table 1: Comparison of Traditional vs. AI/ML-Optimized Synthesis Parameters for this compound
| Parameter | Traditional Approach | AI/ML-Driven Approach | Potential Advantage of AI/ML |
| Catalyst Selection | Based on literature precedent and chemical intuition. | Data-driven prediction from a large catalyst library. | Discovery of novel, more active, or selective catalysts. |
| Temperature (°C) | Stepwise optimization around a standard value (e.g., 100-140°C). | Precise prediction of optimal temperature for maximum yield. | Energy savings and reduction of side products. |
| Reactant Molar Ratio | Typically uses a significant excess of one reactant. | Optimized for highest conversion and minimal waste. | Improved atom economy and reduced purification costs. |
| Reaction Time (h) | Fixed duration based on previous experiments. | Dynamic prediction of optimal reaction endpoint. | Increased throughput and energy efficiency. |
| Solvent Choice | Conventional high-boiling point solvents. | Suggestion of greener or more effective solvent systems. | Reduced environmental impact and improved process safety. |
Sustainable Chemical Pathways for Dodecane-Based Ether Production
The chemical industry's shift towards sustainability and a reduced ecological footprint is driving research into green synthesis pathways. For dodecane-based ethers like this compound, this involves two primary strategies: the use of renewable feedstocks and the development of environmentally benign catalytic systems.
A key development is the use of biomass-derived alcohols. Dodecanol, the precursor for the dodecyl group, can be produced from the reduction of fatty acids found in natural oils and fats. Similarly, ethanol (B145695) can be sourced from the fermentation of sugars. Utilizing these bio-based feedstocks reduces the reliance on fossil fuels and contributes to a more circular economy.
In terms of catalysis, there is a strong trend towards replacing traditional homogeneous acid or base catalysts, which are often corrosive and difficult to separate from the reaction mixture, with solid, heterogeneous catalysts. Materials such as zeolites (e.g., H-Beta) and functionalized silica (B1680970) are gaining prominence for etherification reactions. These solid acids are highly selective, thermally stable, and easily recoverable and reusable, which simplifies product purification and minimizes waste. The solventless, or neat, synthesis of long-alkyl chain ethers using these catalysts further enhances the green credentials of the process by eliminating the need for volatile organic solvents.
Table 2: Overview of Sustainable Catalytic Systems for Dodecane-Based Ether Synthesis
| Catalyst Type | Example | Key Advantages | Challenges |
| Zeolites | H-Beta, H-ZSM-5 | High selectivity, thermal stability, shape-selectivity. | Potential for pore blockage, requires specific activation. |
| Functionalized Silica | Silica-supported sulfonic acid | Easy to prepare, high surface area, good mechanical stability. | Potential for catalyst leaching, lower thermal stability than zeolites. |
| Acidic Resins | Amberlyst-15 | High catalytic activity at lower temperatures. | Limited thermal stability, swelling in certain solvents. |
| Biocatalysts | Immobilized Lipases | High selectivity, operates under mild conditions, biodegradable. | Lower reaction rates, limited stability in organic solvents. |
Exploration of Novel Reaction Pathways and Reactivity Patterns of this compound
While the Williamson ether synthesis is the classical method for producing simple ethers, its limitations with sterically hindered substrates and harsh conditions have spurred the search for novel synthetic routes. Recent innovations in organic synthesis are providing milder and more versatile methods that could be applied to the production of this compound.
One such emerging method is the direct reduction of esters to ethers. This transformation, which has traditionally been challenging, can now be achieved using specific catalytic systems, offering a new pathway from dodecanoic acid esters to this compound under relatively mild conditions. Another innovative approach is the net reductive etherification of aldehydes and alcohols. This method avoids the need for strong reducing agents like metal hydrides, proceeding through the formation and subsequent hydrolysis of α-(alkoxyalkyl)phosphonium salts, and exhibits excellent functional group tolerance.
Regarding the reactivity of this compound itself, the ether linkage is generally stable and unreactive, making it a suitable backbone for various applications. The dodecyl chain, however, offers sites for potential transformations. While less reactive than alkenes or alkynes, the C-H bonds of the long alkyl chain can be functionalized through advanced catalytic methods, such as selective oxidation or halogenation. Exploring these less-common reactivity patterns could unlock pathways to novel derivatives of this compound with tailored properties for specialized applications.
Interdisciplinary Research Directions in Chemical Transformations Involving Long-Chain Ethers
The unique molecular structure of this compound—a polar ether head group attached to a long, nonpolar alkyl tail—makes it and similar long-chain ethers valuable building blocks in several interdisciplinary fields, particularly materials science and nanotechnology.
In polymer chemistry, long-chain alkyl ethers (often as glycidyl (B131873) ethers) are used as monomers in ring-opening polymerizations to create amphiphilic block copolymers. researchgate.netresearchgate.net These polymers, which combine hydrophobic long-chain ether segments with hydrophilic segments like poly(ethylene glycol), can self-assemble in aqueous solutions to form micelles or hydrogels. d-nb.inforsc.org The properties of these materials can be finely tuned by altering the length of the alkyl chain, making them promising candidates for "smart" systems in biomedical applications, such as thermoresponsive drug delivery vehicles. rsc.org
The surfactant properties of molecules with a dodecyl chain are well-established. As such, this compound can serve as a model or component for developing novel surfactants and emulsifiers. Research in this area focuses on creating co-surfactants for microemulsion systems, which have applications in enhanced oil recovery, cosmetics, and food science. nih.gov Furthermore, the incorporation of long alkyl chains into materials can induce superhydrophobicity, a property of great interest for creating self-cleaning surfaces and oil-absorptive materials for environmental remediation. researchgate.net
In nanotechnology, dodecyl ethers and related compounds are studied for their role in the synthesis and stabilization of nanoparticles. nih.govacs.org The long alkyl chain can act as a capping agent, controlling the size and preventing the aggregation of nanoparticles, which is crucial for their application in catalysis, electronics, and medicine.
Table 3: Interdisciplinary Applications of Long-Chain Ethers
| Research Field | Application | Role of the Long-Chain Ether |
| Materials Science | Amphiphilic Polymers & Hydrogels | Provides a tunable hydrophobic block for self-assembly and thermoresponsiveness. researchgate.netrsc.org |
| Biomedical Engineering | Drug Delivery Systems | Forms the core of micelles for encapsulating hydrophobic drugs. rsc.org |
| Colloid & Interface Science | Surfactants & Emulsifiers | Acts as a co-surfactant to stabilize microemulsions. nih.gov |
| Nanotechnology | Nanoparticle Synthesis | Functions as a capping and stabilizing agent to control particle size. nih.gov |
| Environmental Science | Oil-Absorptive Materials | Confers hydrophobic properties to porous polymers for oil spill cleanup. d-nb.info |
Q & A
Q. How should researchers address ethical concerns in toxicological studies involving this compound?
- Methodological Answer : Obtain IRB approval for human cell line studies. Follow OECD guidelines for acute toxicity assays (e.g., LD50 in rodents). Use in silico models (ECOSAR) to prioritize in vivo testing. Disclose conflicts of interest (e.g., industry funding) and adhere to ARRIVE guidelines for animal research reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
